molecular formula C17H11N3O4 B2727298 chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone CAS No. 866051-34-5

chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone

Cat. No. B2727298
CAS RN: 866051-34-5
M. Wt: 321.292
InChI Key: OPHZTZQXYJCTKK-UHFFFAOYSA-N
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Description

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is a complex organic compound. It is a derivative of chromeno[4,3-c]pyrazol-4(2H)-ones . These compounds are known for their potential in various biological applications .


Synthesis Analysis

The synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones has been achieved through Cu(II)-mediated oxidative cascade C–C/C–N bond formation . The process starts with propiolates and sulfonyl hydrazides . This protocol has the advantages of atom economy and good functional group tolerance .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones include a Cu(II)-promoted oxidative cascade C–C/C–N bond formation . The primary mechanism studies indicate that the reaction involves a free-radical process as well as terminal alkyne C–H activation .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrano[3,2-c]chromen-5(4H)-ones : A study by Fekri et al. (2018) demonstrates an efficient, one-pot multi-component procedure for synthesizing pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones. This synthesis employs amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a novel and magnetically separable catalyst under solvent-free conditions, highlighting an eco-friendly approach with short reaction times and high purity of the desired products Fekri, L., Nikpassand, M., Pourmirzajani, S., & Aghazadeh, B. (2018). RSC Advances, 8, 22313-22320.

Molecular and Supramolecular Structure

  • X-Ray Supramolecular Structure Analysis : Padilla-Martínez et al. (2011) report the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, highlighting the role of π-stacking and C―H···A interactions in their supramolecular architecture. This study provides insights into the structural characteristics of chromeno[4,3-c]pyrazol derivatives Padilla-Martínez, I., et al. (2011). Molecules, 16, 915-932.

Catalysis and Green Chemistry

Synthesis of Novel Compounds

  • Novel Fused Chromone–Pyrimidine Hybrids : Sambaiah et al. (2017) describe a versatile procedure for synthesizing functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related compounds. The synthesis involves an ANRORC reaction, showcasing a method to generate complex molecules for potential biological applications Sambaiah, M., et al. (2017). New Journal of Chemistry, 41, 10020-10026.

Molecular Visualization and Biological Evaluation

  • Thiol-Chromene "Click" Reaction : A study by Yang et al. (2019) develops a chromene-based fluorescent probe for the rapid and sensitive NIR fluorescent detection of thiols in biological systems. This work demonstrates the application of chromene derivatives in visualizing molecular processes related to oxidative stress and apoptosis in living organisms, offering a tool for studying thiol-related diseases Yang, Y., et al. (2019). Journal of the American Chemical Society.

Future Directions

The future directions for research on chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their biological activity as PI3K inhibitors , these compounds may have potential in the development of new therapeutic agents.

properties

IUPAC Name

4H-chromeno[4,3-c]pyrazol-2-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17(11-5-7-13(8-6-11)20(22)23)19-9-12-10-24-15-4-2-1-3-14(15)16(12)18-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZTZQXYJCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone

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